molecular formula C13H9Cl2NO2 B2577201 2,4-dichloro-N-(2-hydroxyphenyl)benzamide CAS No. 54255-56-0

2,4-dichloro-N-(2-hydroxyphenyl)benzamide

Cat. No.: B2577201
CAS No.: 54255-56-0
M. Wt: 282.12
InChI Key: HGNVTWLOUXXFJN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a hydroxy group at the 2 position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzamide moiety can interact through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2-aminophenyl)benzamide: Similar structure but with an amino group instead of a hydroxy group.

    2,4-Dichloro-N-(2-methoxyphenyl)benzamide: Contains a methoxy group instead of a hydroxy group.

    2,4-Dichloro-N-(2-nitrophenyl)benzamide: Contains a nitro group instead of a hydroxy group.

Uniqueness

2,4-Dichloro-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both chlorine atoms and a hydroxy group, which confer specific chemical reactivity and biological activity. The hydroxy group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNVTWLOUXXFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-56-0
Record name 2,4-DICHLORO-2'-HYDROXYBENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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